molecular formula C8H22Cl2N2 B1418865 (4-Aminobutyl)diethylamine dihydrochloride CAS No. 879650-79-0

(4-Aminobutyl)diethylamine dihydrochloride

Cat. No.: B1418865
CAS No.: 879650-79-0
M. Wt: 217.18 g/mol
InChI Key: FVAJPULVNNBZLV-UHFFFAOYSA-N
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Description

(4-Aminobutyl)diethylamine dihydrochloride is a chemical compound with the molecular formula C8H22Cl2N2. It is also known by its synonym, this compound . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobutyl)diethylamine dihydrochloride typically involves the reaction of diethylamine with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobutyl)diethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Aminobutyl)diethylamine dihydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (4-Aminobutyl)diethylamine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with proteins, altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminobutyl)diethylamine dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biological and medicinal research applications .

Biological Activity

(4-Aminobutyl)diethylamine dihydrochloride, with the chemical formula C8H22Cl2N2, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological applications, and relevant research findings.

Overview

This compound is synthesized through the reaction of diethylamine with 1,4-dibromobutane in the presence of a base, typically sodium hydroxide. The resulting product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability in aqueous solutions, which is crucial for biological applications.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes. This interaction prevents substrate binding and inhibits catalytic activity, which is significant in studies involving enzyme kinetics and inhibition mechanisms.
  • Protein Interaction : It alters protein conformation and function, impacting various cellular processes. This characteristic makes it useful in studying protein interactions and signaling pathways in biological systems.

1. Research in Enzyme Inhibition

This compound has been employed in research focusing on enzyme inhibition. Its role in inhibiting specific enzymes has implications for drug development and understanding metabolic pathways.

2. Protein Interaction Studies

The compound is used to investigate protein-protein interactions, which are critical for understanding cellular functions and disease mechanisms. For instance, studies have shown that it can affect the conformation of proteins involved in signaling pathways.

3. Industrial Applications

Beyond biological research, it serves as an intermediate in the production of specialty chemicals, highlighting its versatility.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, leading to altered substrate affinity and kinetic parameters. This finding suggests potential therapeutic applications where enzyme modulation is desired.
  • Protein Interaction Analysis : Research indicated that this compound could disrupt the interaction between certain proteins, thereby providing insights into cellular signaling mechanisms and potential targets for drug design.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
This compoundDihydrochloride salt formEnhanced solubility and stability
N,N-Dimethyl-1,4-butanediamineMethyl groups instead of ethylDifferent solubility characteristics
N,N-Diethyl-1,4-butanediamineNo dihydrochloride salt formLess soluble compared to the dihydrochloride

This table highlights the unique properties of this compound compared to similar compounds, particularly its enhanced solubility due to the dihydrochloride salt form.

Properties

IUPAC Name

N',N'-diethylbutane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2.2ClH/c1-3-10(4-2)8-6-5-7-9;;/h3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAJPULVNNBZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879650-79-0
Record name (4-aminobutyl)diethylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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